Lemofloxacin

Übersicht

Beschreibung

Lemofloxacin is a fluoroquinolone antibiotic used to treat a variety of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria. This compound is known for its broad-spectrum antibacterial activity and is commonly used in the treatment of respiratory tract infections, urinary tract infections, and skin infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Lemofloxacin is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of the key intermediate, 2,3,4,5-tetrafluorobenzoic acid. This intermediate undergoes a series of reactions, including acylation, cyclization, and fluorination, to form the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes the preparation of intermediates, purification steps, and final crystallization to obtain high-purity this compound. The use of advanced technologies such as continuous flow reactors and automated control systems enhances the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Lemofloxacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have altered antibacterial properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially affecting its activity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with modified antibacterial activity. These derivatives are often studied for their potential use in treating different bacterial infections .

Wissenschaftliche Forschungsanwendungen

Lemofloxacin has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound in studies of fluoroquinolone chemistry and the development of new antibiotics.

Biology: Researchers use this compound to study bacterial resistance mechanisms and the effects of antibiotics on bacterial cells.

Medicine: this compound is extensively studied for its efficacy in treating various bacterial infections, including those caused by drug-resistant strains.

Industry: This compound is used in the pharmaceutical industry for the development of new antibiotic formulations and drug delivery systems

Wirkmechanismus

Lemofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death. The molecular targets and pathways involved in this mechanism are critical for the antibiotic’s effectiveness against a wide range of bacteria .

Vergleich Mit ähnlichen Verbindungen

Lemofloxacin is compared with other fluoroquinolone antibiotics such as ofloxacin and levofloxacin. While all three compounds share a similar core structure and mechanism of action, this compound is unique in its specific substitutions and fluorination pattern, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. Other similar compounds include ciprofloxacin and moxifloxacin, each with its own spectrum of activity and clinical applications .

Conclusion

This compound is a versatile and potent fluoroquinolone antibiotic with broad-spectrum antibacterial activity. Its synthesis involves complex chemical processes, and it undergoes various reactions that can modify its properties. This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its mechanism of action involves the inhibition of key bacterial enzymes, making it effective against a wide range of bacterial infections. Compared to other similar compounds, this compound offers unique advantages in terms of its pharmacological profile and clinical efficacy.

Biologische Aktivität

Lemofloxacin is a fluoroquinolone antibiotic that exhibits significant antibacterial activity against a wide range of pathogens. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various bacterial strains, and clinical implications based on diverse research findings.

This compound, like other fluoroquinolones, primarily exerts its antibacterial effects by inhibiting bacterial DNA synthesis. It targets two key enzymes involved in DNA replication: DNA gyrase and topoisomerase IV . By binding to these enzymes, this compound prevents the supercoiling of DNA, which is essential for bacterial cell division and replication.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens. The compound has been shown to be effective against common pathogens such as:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

- Atypical bacteria : Mycoplasma pneumoniae, Chlamydia pneumoniae

Comparative Efficacy

A comparative analysis of this compound with other antibiotics reveals its superior efficacy in various clinical settings:

| Antibiotic | Efficacy Rate (%) | Reference |

|---|---|---|

| This compound | 98% (bacteriologic eradication) | |

| Cephalosporins | 85% | |

| Ciprofloxacin | 75% |

Case Studies

- Efficacy in Severe Infections : A study involving 28 courses of this compound therapy in children with serious infections showed an overall efficacy rate of 82.14% for Gram-negative infections. Post-treatment assessments indicated a decrease in white blood cell counts and C-reactive protein levels in many patients, suggesting effective resolution of infection .

- Treatment of Pneumonia : In a clinical trial comparing this compound to cephalosporin therapy for pneumonia, this compound demonstrated a clinical success rate of 96% , significantly higher than the 90% success rate observed with cephalosporins .

- Intracellular Activity : Research has shown that this compound penetrates human monocytes effectively, enhancing their bactericidal activity against intracellular bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This intracellular concentration was significantly higher compared to other antibiotics like ciprofloxacin .

Adverse Effects

While this compound is generally well-tolerated, it is associated with some adverse effects, including:

- Gastrointestinal disturbances

- Central nervous system effects such as dizziness or psychosis in rare cases

Summary of Key Findings

- Broad Spectrum : Effective against a variety of Gram-positive and Gram-negative pathogens.

- High Efficacy Rates : Clinical studies indicate high rates of bacteriologic eradication and clinical success.

- Intracellular Penetration : Enhanced activity against intracellular pathogens due to effective monocyte penetration.

Eigenschaften

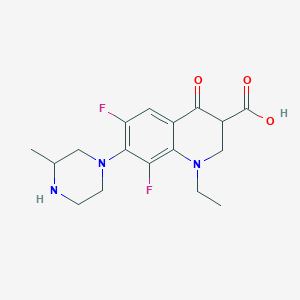

IUPAC Name |

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-2,3-dihydroquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2N3O3/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22/h6,9,11,20H,3-5,7-8H2,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGAZHWDQGGMJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.